1-Chloro-3-(2,2-dimethylpropoxy)benzene
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Overview
Description
1-Chloro-3-(2,2-dimethylpropoxy)benzene is a chlorinated aromatic compound that belongs to the class of alkyl chlorobenzenes. It is characterized by the presence of a chlorine atom and a 2,2-dimethylpropoxy group attached to a benzene ring. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
The synthesis of 1-Chloro-3-(2,2-dimethylpropoxy)benzene typically involves the reaction of 3-chlorophenol with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-3-(2,2-dimethylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts.
Scientific Research Applications
1-Chloro-3-(2,2-dimethylpropoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2,2-dimethylpropoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-3-(2,2-dimethylpropoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(2,2-dimethylpropoxy)benzene: Differing in the position of the chlorine atom, this compound exhibits distinct chemical properties and reactivity.
1-Chloro-4-(2,2-dimethylpropoxy)benzene: Another positional isomer with unique characteristics.
1-Bromo-3-(2,2-dimethylpropoxy)benzene:
Properties
IUPAC Name |
1-chloro-3-(2,2-dimethylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYRBZOSBHNURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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